molecular formula C13H17NO B8616301 N-(4-cyclopentylphenyl)acetamide

N-(4-cyclopentylphenyl)acetamide

Cat. No.: B8616301
M. Wt: 203.28 g/mol
InChI Key: IVDRNAIZXKUHBI-UHFFFAOYSA-N
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Description

N-(4-cyclopentylphenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted at the para-position with a cyclopentyl group.

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

N-(4-cyclopentylphenyl)acetamide

InChI

InChI=1S/C13H17NO/c1-10(15)14-13-8-6-12(7-9-13)11-4-2-3-5-11/h6-9,11H,2-5H2,1H3,(H,14,15)

InChI Key

IVDRNAIZXKUHBI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2CCCC2

Origin of Product

United States

Comparison with Similar Compounds

Analgesic and Anti-Hypernociceptive Activity

Several N-phenylacetamide derivatives exhibit notable analgesic properties. For instance:

  • N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35) : Demonstrated analgesic efficacy comparable to paracetamol, attributed to the electron-withdrawing sulfonamide group and piperazine moiety enhancing receptor binding .
  • N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide (36) and N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide (37): Showed anti-hypernociceptive activity in inflammatory pain models, likely due to sulfonamide-mediated modulation of ion channels or enzymes .

Comparison : The cyclopentyl group in N-(4-cyclopentylphenyl)acetamide is less polar than sulfonamide substituents, which may reduce solubility but enhance blood-brain barrier penetration. Its steric bulk could hinder binding to analgesic targets, suggesting lower potency compared to sulfonamide derivatives.

Anticancer Activity

Quinazoline-sulfonyl acetamides exhibit strong anticancer effects:

  • N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) , N-(2-methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide (39) , and N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide (40) : Inhibited growth in HCT-1, SF268, HT-15, MCF-7, and PC-3 cancer cell lines via kinase inhibition or DNA intercalation .

Comparison: The cyclopentyl group lacks the electron-deficient quinazoline-sulfonyl moiety critical for DNA interaction.

Antimicrobial and Antifungal Activity

Sulfonamide-linked acetamides show broad-spectrum activity:

  • 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (47) and N-(3-isopropylphenyl)acetamide (48) : Effective against gram-positive bacteria due to sulfonamide-thiazole synergy .
  • N-(thiazol-2-yl)acetamide (49) and N-(6-chloropyridin-2-yl)acetamide (50) : Exhibited antifungal activity via heterocyclic ring interactions .

Comparison: The cyclopentyl group’s non-polar nature may reduce affinity for bacterial or fungal targets compared to sulfonamide-thiazole derivatives. However, its hydrophobicity could enhance membrane disruption in gram-positive pathogens.

Enzyme Binding and Receptor Agonism

Pyridine-containing acetamides (e.g., 2-(3-cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide) bind tightly to SARS-CoV-2 main protease (−22 kcal/mol affinity) via pyridine-His163 interactions . Pyridazinone derivatives like N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide act as FPR2 agonists, activating calcium mobilization in neutrophils .

Comparison: The cyclopentyl group lacks hydrogen-bonding capacity, likely reducing enzyme affinity compared to pyridine or pyridazinone analogs. However, its bulk may stabilize hydrophobic pockets in receptor-binding sites.

Physicochemical Properties

  • Crystal Structure: Meta-substituted trichloro-acetamides (e.g., N-(3-chlorophenyl)-2,2,2-trichloro-acetamide) exhibit monoclinic or orthorhombic systems influenced by electron-withdrawing groups .
  • Solubility: Polar substituents (e.g., amino in N-(4-aminophenyl)acetamide) enhance water solubility, whereas cyclopentyl’s hydrophobicity likely reduces it .

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